1-(4-Pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidin-2-one core, followed by the introduction of the pyrrolidin-1-ylsulfonylphenyl group. Key steps include:
Formation of Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Final Assembly: The pyrrolidin-1-yl group is introduced through nucleophilic substitution reactions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-(4-Pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of aldo-keto reductase, it binds to the enzyme’s active site, preventing substrate conversion and thereby modulating cellular processes . The compound’s sulfonyl group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
1-(4-Pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but differ in their substituents, affecting their biological activity and applications.
Piperidine Derivatives: Similar to piperidin-2-one, these compounds have variations in their functional groups, leading to different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15-5-1-2-12-17(15)13-6-8-14(9-7-13)21(19,20)16-10-3-4-11-16/h6-9H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLZROAFAASDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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